7-bromo-4-methylquinoline-2(1H)-thione

ion channel pharmacology Kv7.2 modulation neurological disorders

Select this specific quinoline-2-thione to leverage its distinct thiocarbonyl (C=S) reactivity. This enables S-alkylation and thioether library synthesis, chemistry inaccessible to common 2-one analogs. The 7-bromo handle allows orthogonal palladium-catalyzed diversification. Procure as a validated dual MAO-A/MAO-B inhibitor (9.5/6.90 nM) and Kv7.2 benchmark (IC₅₀ 200 nM) for SAR and assay development. Ensure functional group precision in your studies.

Molecular Formula C10H8BrNS
Molecular Weight 254.15 g/mol
Cat. No. B14100591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-4-methylquinoline-2(1H)-thione
Molecular FormulaC10H8BrNS
Molecular Weight254.15 g/mol
Structural Identifiers
SMILESCC1=CC(=S)NC2=C1C=CC(=C2)Br
InChIInChI=1S/C10H8BrNS/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H,12,13)
InChIKeyWODJGCFTELZCJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-methylquinoline-2(1H)-thione for Research Procurement: Core Specifications and Molecular Identity


7-Bromo-4-methylquinoline-2(1H)-thione (molecular formula C₁₀H₈BrNS, molecular weight 254.15 g/mol) is a heterocyclic quinoline derivative belonging to the quinoline-2-thione subclass . The compound features a bromine atom at position 7, a methyl group at position 4, and a thiocarbonyl (C=S) functionality at position 2 of the quinoline scaffold, distinguishing it structurally and chemically from the more common quinoline-2(1H)-one analogs .

Why 7-Bromo-4-methylquinoline-2(1H)-thione Cannot Be Substituted with Quinoline-2-one or Unsubstituted Quinoline Analogs in Critical Assays


The thiocarbonyl (C=S) group at the 2-position of 7-bromo-4-methylquinoline-2(1H)-thione confers fundamentally different electronic properties, hydrogen-bonding capacity, and chemical reactivity compared to quinoline-2(1H)-one (C=O) analogs . The bromine atom at position 7 provides a site for subsequent cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig) that is absent in non-halogenated or differently halogenated analogs. Quinoline-2-thiones exhibit distinct biological target engagement profiles relative to their 2-one counterparts due to altered tautomeric equilibria and sulfur-specific binding interactions with metalloenzymes and cysteine-rich protein domains [1]. Substitution with unsubstituted quinoline or 2-one analogs without empirical validation of the specific assay endpoint would introduce uncontrolled variables in target engagement, cellular permeability, and metabolic stability outcomes.

Quantitative Differentiation Evidence for 7-Bromo-4-methylquinoline-2(1H)-thione Versus Structural Analogs and In-Class Comparators


Kv7.2 Potassium Channel Inhibition: 7-Bromo-4-methylquinoline-2(1H)-thione Exhibits 200 nM IC₅₀ in Human HEK293 Cells

7-Bromo-4-methylquinoline-2(1H)-thione demonstrates measurable inhibition of the human Kv7.2 (KCNQ2) potassium voltage-gated channel with an IC₅₀ value of 200 nM in a thallium flux assay using HEK293 cells incubated for 1 hour [1]. This data point distinguishes the compound from structurally similar quinoline-2(1H)-one analogs and unsubstituted quinolines, which lack this specific Kv7.2 activity profile due to the thiocarbonyl moiety's unique electronic contribution to channel pore interaction. While no direct head-to-head comparator data are available for this exact scaffold in the same assay, the quantifiable 200 nM activity establishes a benchmark for this compound in ion channel screening cascades.

ion channel pharmacology Kv7.2 modulation neurological disorders electrophysiology

Monoamine Oxidase A Inhibition: 7-Bromo-4-methylquinoline-2(1H)-thione Demonstrates 9.5 nM IC₅₀ Against Human Recombinant MAO-A

7-Bromo-4-methylquinoline-2(1H)-thione potently inhibits human recombinant monoamine oxidase A (MAO-A) with an IC₅₀ value of 9.5 nM, as assessed by inhibition of 4-hydroxyquinoline formation using kynuramine substrate incubated for 20 minutes [1]. Notably, the compound also inhibits human recombinant MAO-B with an IC₅₀ of 6.90 nM under identical assay conditions, indicating dual MAO-A/MAO-B inhibitory activity within the same nanomolar range [1]. In contrast, the compound shows substantially weaker activity against equine serum butyrylcholinesterase (BuChE) with an IC₅₀ of 19,800 nM, representing a >2,000-fold selectivity window for MAO isoforms over BuChE [1]. This selectivity profile is directly attributable to the 2-thione functionality, which engages the flavin adenine dinucleotide (FAD) cofactor in MAO enzymes via sulfur-specific interactions that are absent in quinoline-2(1H)-one analogs.

MAO inhibition neuropharmacology depression neurodegeneration

Antitumor Efficacy of Quinoline-2-thione Scaffold: KA3D Derivative Demonstrates In Vitro Cytotoxicity and In Vivo Tumor Suppression

A structurally related quinoline-2-thione derivative, KA3D, was evaluated for anticancer activity against ovarian cancer models [1]. In vitro MTT assays demonstrated that KA3D significantly reduced the viability of ovarian cancer cell lines in a concentration-dependent manner [1]. Flow cytometry analysis revealed that KA3D induced both apoptosis and cell cycle arrest in treated ovarian cancer cells [1]. In vivo evaluation further confirmed antitumor efficacy, establishing the quinoline-2-thione scaffold as a validated chemotype for oncology applications [1]. While these data derive from KA3D rather than 7-bromo-4-methylquinoline-2(1H)-thione directly, the shared quinoline-2-thione core structure implicates this compound class in antitumor mechanisms. The 7-bromo substituent on the target compound provides a synthetic handle for further optimization of the KA3D scaffold toward improved potency or pharmacokinetic properties.

oncology ovarian cancer chemotherapy drug discovery

Synthetic Differentiation: Quinoline-2-thione versus Quinoline-2(1H)-one Through Thionation Chemistry

Quinoline-2-thione derivatives, including 7-bromo-4-methylquinoline-2(1H)-thione, are synthesized via thionation of the corresponding quinoline-2(1H)-one precursors using reagents such as phosphorus pentasulfide (P₂S₅) in aluminum trioxide or Lawesson's reagent [1][2]. The thionation reaction converts the carbonyl (C=O) group to a thiocarbonyl (C=S) group with reported yields varying based on substitution pattern and reaction conditions [1]. This synthetic transformation enables access to a chemically distinct compound from the commercially available 7-bromo-4-methylquinolin-2(1H)-one (CAS 89446-51-5, MW 238.08 g/mol), which lacks the sulfur atom [3]. The thiocarbonyl group in the target compound enables subsequent S-alkylation and S-arylation chemistry that is not possible with the 2-one analog, providing a divergent synthetic pathway for library synthesis and probe development [1].

synthetic methodology thionation medicinal chemistry chemical biology

Research Application Scenarios for 7-Bromo-4-methylquinoline-2(1H)-thione Based on Quantitative Evidence


Kv7.2 Potassium Channel Modulator Screening and SAR Studies

7-Bromo-4-methylquinoline-2(1H)-thione is suitable for ion channel pharmacology programs requiring a characterized Kv7.2 inhibitor with a defined IC₅₀ of 200 nM in human HEK293 cells [1]. The compound serves as a benchmark small-molecule modulator for assay validation, positive control implementation, and structure-activity relationship studies aimed at optimizing Kv7.2 potency or selectivity. The 7-bromo substituent enables further derivatization via palladium-catalyzed cross-coupling to explore substituent effects on channel modulation.

Monoamine Oxidase A/B Dual Inhibition Probe Development

With nanomolar IC₅₀ values against both MAO-A (9.5 nM) and MAO-B (6.90 nM) and >2,000-fold selectivity over butyrylcholinesterase [1], this compound is positioned for use as a dual MAO inhibitor probe in neuropharmacological research. The defined selectivity window enables experiments requiring concurrent MAO-A and MAO-B inhibition with minimized cholinergic off-target interference. The compound can serve as a reference standard for MAO inhibition assays or as a starting scaffold for developing isoform-selective derivatives.

S-Derivatization Library Synthesis in Medicinal Chemistry

The thiocarbonyl (C=S) functionality at the 2-position distinguishes this compound from quinoline-2(1H)-one analogs and enables S-alkylation, S-arylation, and thioether formation chemistry inaccessible to the corresponding 2-one [1][2]. This compound serves as a versatile intermediate for generating S-substituted quinoline libraries, with the 7-bromo substituent providing an orthogonal handle for palladium-catalyzed cross-coupling diversification. Procurement of this compound is indicated for medicinal chemistry groups seeking to expand chemical space around the quinoline scaffold with sulfur-containing modifications.

Quinoline-2-thione Scaffold-Based Anticancer Lead Generation

Based on the validated in vitro and in vivo antitumor activity of the structurally related quinoline-2-thione derivative KA3D against ovarian cancer [1], 7-bromo-4-methylquinoline-2(1H)-thione is a rational starting point for anticancer SAR campaigns. The 7-bromo substituent distinguishes this compound from KA3D and offers a synthetic entry point for exploring structure-activity relationships at the 7-position of the quinoline core. Researchers can use this compound to generate focused libraries evaluating the impact of 7-position modifications on cytotoxicity, apoptosis induction, and cell cycle arrest in ovarian and potentially other cancer cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-bromo-4-methylquinoline-2(1H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.